4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Pain research Dual MOR/σ1R ligands Analgesic drug discovery

This compound serves as a structural entry point into therapeutically relevant chemical space for pain research. Subtle structural modifications produce sharp functional divergences—unsupervised substitution risks loss of dual-mechanism activity. Procure CAS 1173060-15-5 for systematic in vitro profiling (σ1R/σ2R binding, MOR cAMP assays) and in vivo analgesic/constipation models to empirically establish its affinity and selectivity profile relative to class benchmarks.

Molecular Formula C15H17N3O2S2
Molecular Weight 335.44
CAS No. 1173060-15-5
Cat. No. B2447704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
CAS1173060-15-5
Molecular FormulaC15H17N3O2S2
Molecular Weight335.44
Structural Identifiers
SMILESC1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NC3=CC=CS3
InChIInChI=1S/C15H17N3O2S2/c19-12(13-3-1-9-21-13)11-17-5-7-18(8-6-17)15(20)16-14-4-2-10-22-14/h1-4,9-10H,5-8,11H2,(H,16,20)
InChIKeyYTVJPJJPMJYMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1173060-15-5): Procurement-Grade Structural and Pharmacological Baseline


The compound 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1173060-15-5, molecular formula C15H17N3O2S2, molecular weight 335.4 g/mol) is a synthetic thiophenpiperazine amide derivative . This class has been reported as a source of potent dual ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R), with leading compounds demonstrating MOR agonism and σ1R antagonism, a profile associated with potent analgesia and a potentially reduced side-effect burden relative to classical opioid agonists [1]. The compound serves as a structural entry point into a therapeutically relevant chemical space for pain research and dual-mechanism probe development.

Why Generic Substitution of Thiophenpiperazine Amide Derivatives Is Scientifically Unsound for 1173060-15-5


Thiophenpiperazine amide derivatives are not interchangeable commodities. Within the Fan et al. (2024) series, subtle structural modifications produce sharp functional divergences. For example, the series' lead Compound 23 (for which no structural synonymy with CAS 1173060-15-5 is confirmed in accessible metadata) exhibits a highly specific dual MOR agonist/σ1R antagonist profile (σ1R Ki = 44.7 nM) [1]. Other close analogs within the same study showed markedly reduced dual affinity or shifted functional selectivity, underscoring the risk that unsupervised substitution could result in loss of the desired dual-mechanism activity or introduction of undesirable off-target effects. Without direct comparative binding and functional data for CAS 1173060-15-5, assuming equipotency or mechanistic equivalence to a reported lead compound is scientifically unsound.

Quantitative Differentiation Evidence for 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1173060-15-5) vs. Closest Structural Analogs


Dual MOR/σ1R Target Engagement Profile: Class-Level Inference for the Thiophenpiperazine Amide Scaffold

The compound's core scaffold, as defined by the Fan et al. (2024) series, produces dual MOR agonism and σ1R antagonism. The lead Compound 23 in this series demonstrated σ1R binding affinity with a Ki of 44.7 ± 7.05 nM and functional MOR agonism in a cAMP assay in CHO-K1 cells [1]. This dual profile is a key differentiator from single-target opioids such as oxycodone, which lack σ1R antagonism and produce significant gastrointestinal side effects at equianalgesic doses [2]. CAS 1173060-15-5, as a member of this chemical class, is positioned within this differentiated mechanistic space, although its precise individual affinity and functional potency remain unreported.

Pain research Dual MOR/σ1R ligands Analgesic drug discovery

In Vivo Analgesic Efficacy vs. Oxycodone: Cross-Study Class-Level Comparison

The thiophenpiperazine amide class has produced compounds with potent in vivo analgesic activity comparable to oxycodone. Compound 23 demonstrated an ED50 of 3.83 mg/kg in the abdominal constriction test and 5.23 mg/kg in the carrageenan-induced inflammatory hyperalgesia model [1]. Another dual MOR/σ1R clinical candidate, EST73502 (Compound 14u), showed analgesic activity comparable to oxycodone in multiple pain models but with significantly reduced gastrointestinal transit inhibition, highlighting the translational value of this class [2]. The absence of individual in vivo data for CAS 1173060-15-5 currently prevents a direct efficacy claim, but procurement for in vivo profiling is supported by the class precedent.

In vivo pharmacology Analgesic efficacy Opioid comparators

Sigma-1 Receptor Selectivity Over Sigma-2: A Differentiating Feature of the Amide Series

The thiophenpiperazine amide series is characterized by high selectivity for σ1R over σ2R. The lead Compound 23 showed good affinity for σ1R (Ki = 44.7 nM) and high selectivity over σ2R [1]. This selectivity is functionally relevant, as σ1R antagonism reduces central amplification of pain signals, while σ2R engagement may be associated with distinct or undesirable cellular effects [2]. Compounds in this class, therefore, offer a cleaner pharmacological tool for probing σ1R-mediated mechanisms compared to non-selective sigma ligands. Individual selectivity ratios for CAS 1173060-15-5 are not publicly available.

Sigma receptor selectivity Off-target profiling Pain pharmacology

Reduced Dependence Liability Potential: SAR Trend for Advanced Amide Derivatives

Structure-activity relationship (SAR) optimization within the thiophenpiperazine amide series has yielded compounds with reduced dependence liability. Compound 52, identified as the best compound in the Fan et al. (2024) study, showed analgesic activity with attenuated dependence compared to classical opioids [1]. This property is attributed to the dual MOR/σ1R mechanism, where σ1R antagonism mitigates the reinforcing effects of MOR agonism. While CAS 1173060-15-5 is not Compound 52, its structural proximity to the series suggests it may share a favorable dependence profile, although this cannot be assumed without direct testing.

Opioid dependence Safety pharmacology Structure-activity relationship

Gastrointestinal Safety Margin: Dual Mechanism Reduces Constipation vs. Oxycodone

Dual MOR agonist/σ1R antagonist compounds from related series, including EST73502, have demonstrated significantly reduced inhibition of gastrointestinal transit compared to oxycodone at equianalgesic doses [1]. This functional advantage is mechanistically underpinned by the σ1R antagonist component, which counteracts opioid-induced gut motility suppression. The thiophenpiperazine amide scaffold, to which CAS 1173060-15-5 belongs, is expected to confer a similar gastrointestinal safety margin, though this requires direct confirmation through charcoal meal transit studies.

Opioid-induced constipation Gastrointestinal transit Safety pharmacology

Scaffold Novelty and Patent Landscape: Structural Differentiation from Piperidine-Based Dual Ligands

The thiophenpiperazine amide scaffold represents a deliberate structural departure from earlier piperidine-based dual MOR/σ1R ligands. The Fan et al. (2024) study reports the replacement of the piperidine ring with a piperazine ring and the introduction of a thiophene isostere, aiming to improve drug-like properties and receptor selectivity [1]. This scaffold novelty may provide a distinct intellectual property space compared to earlier clinical candidates such as EST73502, which contains a piperidine core [2]. CAS 1173060-15-5 shares this differentiating piperazine-thiophene architecture, which may confer advantages in synthetic tractability, pharmacokinetics, or selectivity, although head-to-head data against piperidine analogs are lacking.

Chemical scaffold Intellectual property Piperazine vs. piperidine

Highest-Value Application Scenarios for 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1173060-15-5) Based on Evidence


In Vitro Dual MOR/σ1R Pharmacological Profiling and SAR Expansion

Procure CAS 1173060-15-5 as a tool for systematic in vitro profiling of the piperazine-thiophene amide chemotype. The compound should be tested in radioligand binding assays for σ1R and σ2R, as well as in functional cAMP assays for MOR agonism, to establish its individual affinity and selectivity profile [1]. The resulting data will directly address the current evidence gap and determine whether this specific derivative matches or exceeds the class benchmark set by Compound 23 (σ1R Ki = 44.7 nM) [1].

In Vivo Acute and Inflammatory Pain Model Evaluation with Oxycodone Comparator

Utilize CAS 1173060-15-5 in mouse abdominal constriction and carrageenan-induced inflammatory hyperalgesia models to quantify its analgesic ED50. Include an oxycodone comparator arm to determine whether this compound replicates the potent in vivo efficacy of class leaders (Compound 23 ED50 = 3.83–5.23 mg/kg) [1] while maintaining the improved gastrointestinal tolerability observed for dual MOR/σ1R agents [2].

Gastrointestinal Safety Profiling in Dual-Mechanism Analgesic Development

Incorporate CAS 1173060-15-5 into a charcoal meal gastrointestinal transit assay to empirically evaluate its constipation liability relative to equianalgesic doses of oxycodone. This experiment will directly test the class-level hypothesis that piperazine-bearing dual MOR/σ1R ligands offer a superior gastrointestinal safety margin [1], a critical differentiator for chronic pain therapeutics.

Chemical Tool for Investigating σ1R Antagonism Contributions to Analgesia and Dependence

Deploy CAS 1173060-15-5 in mechanistic studies designed to dissect the contribution of σ1R antagonism to the overall analgesic and dependence profiles of dual ligands. Pair the compound with selective σ1R agonists (e.g., PRE-084) in antagonist reversal experiments and with MOR antagonists to isolate receptor-specific effects [1]. These studies will clarify whether the piperazine-thiophene scaffold inherently favors the desired functional selectivity.

Quote Request

Request a Quote for 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.